Somatostatin

Receptor pharmacology Binding affinity SSTR subtypes

Somatostatin (CAS 51110-01-1), also designated somatostatin-14 (SRIF-14), is the endogenous 14-amino acid cyclic peptide hormone that serves as the native ligand for the five somatostatin receptor subtypes (SSTR1–5). It exerts potent inhibitory effects on the secretion of growth hormone, insulin, glucagon, and multiple gastrointestinal peptides.

Molecular Formula C76H104N18O19S2
Molecular Weight 1637.9 g/mol
CAS No. 51110-01-1
Cat. No. B549637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatostatin
CAS51110-01-1
SynonymsCyclic Somatostatin
Somatofalk
Somatostatin
Somatostatin 14
Somatostatin, Cyclic
Somatostatin-14
Somatotropin Release Inhibiting Factor
Somatotropin Release Inhibiting Hormone
Somatotropin Release-Inhibiting Factor
Somatotropin Release-Inhibiting Hormone
SRIH-14
Stilamin
Molecular FormulaC76H104N18O19S2
Molecular Weight1637.9 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O
InChIInChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-/m0/s1
InChIKeyNHXLMOGPVYXJNR-ATOGVRKGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Somatostatin (CAS 51110-01-1) Procurement Guide: Native Hormone with Broad Receptor Affinity Profile for Research Applications


Somatostatin (CAS 51110-01-1), also designated somatostatin-14 (SRIF-14), is the endogenous 14-amino acid cyclic peptide hormone that serves as the native ligand for the five somatostatin receptor subtypes (SSTR1–5) . It exerts potent inhibitory effects on the secretion of growth hormone, insulin, glucagon, and multiple gastrointestinal peptides . Unlike clinically optimized synthetic analogs, the native hormone exhibits a broad and high-affinity binding profile across all five SSTR subtypes, with reported binding affinities (Ki or IC50) in the subnanomolar to low nanomolar range . However, its extremely short plasma half-life of approximately 1–3 minutes fundamentally constrains its utility to acute experimental and diagnostic settings.

Somatostatin Procurement: Why Receptor Subtype Selectivity Dictates Functional Outcomes and Why Analogs Cannot Be Interchanged


Somatostatin and its clinically used analogs exhibit fundamentally distinct receptor subtype selectivity profiles that preclude generic substitution. The native hormone binds with high affinity to all five SSTR subtypes , whereas first-generation analogs such as octreotide and lanreotide are SSTR2-preferring with negligible activity at SSTR1 and SSTR4 . Second-generation analogs like pasireotide display broader but still biased multi-receptor profiles . These differences in receptor engagement translate directly into divergent functional outcomes in cAMP inhibition, hormone suppression, and receptor internalization kinetics . Consequently, experimental systems requiring pan-SSTR activation, native signaling pathway interrogation, or assays where analog-specific biases confound interpretation demand the use of authentic somatostatin rather than any analog substitute.

Somatostatin (51110-01-1) Quantitative Differentiation Evidence: Comparative Receptor Binding, Functional Activity, and Pharmacokinetics


Somatostatin vs. Octreotide: Pan-SSTR Binding Affinity Versus SSTR2-Selective Profile

Somatostatin (SRIF-14) demonstrates high-affinity binding across all five somatostatin receptor subtypes (SSTR1–5) with Ki values ranging from 0.016 nM to 1.88 nM . In contrast, octreotide, the prototypical first-generation analog, exhibits a highly restricted binding profile with high affinity only for SSTR2 (Ki = 0.770 nM) and no measurable binding to SSTR1 or SSTR4 (Ki >300 nM) . The most pronounced differential is at SSTR1, where somatostatin's Ki is 1.88 nM compared to octreotide's >300 nM, representing an affinity difference exceeding 150-fold .

Receptor pharmacology Binding affinity SSTR subtypes Radioligand binding

Somatostatin vs. Octreotide: Functional cAMP Inhibition Potency in HEK-sst2 Cells

In HEK293 cells stably transfected with human SSTR2, somatostatin (SS-14) inhibited forskolin-stimulated cAMP accumulation with an EC50 of 0.18 nM . The SSTR2-preferring analog [Tyr3]octreotide exhibited approximately 15-fold greater potency in the same assay with an EC50 of 0.012 nM . This potency difference is consistent with the structural optimization of octreotide for enhanced metabolic stability and receptor engagement, though the native ligand remains a robust and fully efficacious agonist at SSTR2 .

Functional activity cAMP inhibition SSTR2 signaling HEK293 cells

Somatostatin vs. Octreotide: SSTR5 Binding Affinity and Functional Activity Comparison

At the SSTR5 receptor subtype, native somatostatin demonstrates substantially higher binding affinity and functional agonist activity compared to octreotide. Somatostatin binds to SSTR5 with an IC50 of 0.29–0.76 nM (depending on assay format), whereas octreotide exhibits markedly weaker SSTR5 binding with IC50 values ranging from 6.30 nM to 21.0 nM . In functional cAMP inhibition assays, the differential is even more pronounced: octreotide displays an IC50 of 16,737 pM at SSTR5, compared to somatostatin-14's substantially lower IC50 in the subnanomolar range . This 20- to 50-fold difference in SSTR5 engagement has direct physiological relevance, as SSTR5 is the predominant receptor subtype mediating inhibition of insulin secretion from pancreatic beta cells .

SSTR5 Receptor binding cAMP inhibition Insulin secretion

Somatostatin vs. Octreotide: Pharmacokinetic Half-Life Differentiation

Native somatostatin is characterized by an extremely short plasma half-life of approximately 1–3 minutes in humans following intravenous administration , with metabolic clearance rates (MCR) of approximately 1,949 ± 250 mL/min in normal subjects . In contrast, the synthetic analog octreotide exhibits a substantially prolonged elimination half-life of 88–102 minutes , a difference exceeding 50-fold. This stark contrast in pharmacokinetic profiles arises from the structural modifications in octreotide that confer resistance to enzymatic degradation by aminopeptidases and endopeptidases .

Pharmacokinetics Plasma half-life Metabolic stability Clearance

Somatostatin-14 vs. Somatostatin-28: Differential Duration of Action in Vivo

Among the native forms of somatostatin, somatostatin-28 (SS-28) exhibits significantly prolonged in vivo biological activity compared to somatostatin-14 (SS-14). In freely moving, chronically cannulated rats, subcutaneous administration of 100 μg SS-14 suppressed spontaneous growth hormone (GH) surges for only 30 minutes, whereas equivalent dosing of SS-28 maintained GH inhibition for 90 minutes—a three-fold longer duration of action . Similarly, basal immunoreactive insulin (IRI) release was inhibited for 45 minutes by SS-14 versus 60 minutes by SS-28 . In human studies, SS-28 was found to be at least five times more potent than SS-14 in inhibiting GH, insulin, glucagon, and prolactin secretion .

In vivo pharmacology GH suppression Insulin inhibition Duration of action

Somatostatin vs. Pasireotide and Octreotide: GIRK Channel Activation at SSTR2/3/5

Native somatostatin demonstrates potent activation of G-protein-coupled inward rectifier potassium (GIRK2) channels across multiple SSTR subtypes, with EC50 values of 0.4 nM at SSTR2, 0.8 nM at SSTR3, and 0.5 nM at SSTR5 in transfected HEK293 cells . In comparison, octreotide exhibits SSTR2-biased GIRK activation (EC50 = 4.0 nM at SSTR2) but markedly reduced potency at SSTR3 (EC50 = 51.9 nM) and SSTR5 (EC50 = 54.4 nM) . The multi-receptor analog pasireotide shows intermediate profiles with EC50 values of 60.0 nM (SSTR2), 63.0 nM (SSTR3), and 16.5 nM (SSTR5) . Somatostatin thus provides the most potent and balanced GIRK channel activation across the three major SSTR subtypes coupled to this effector pathway.

GIRK channel SSTR signaling Electrophysiology G-protein coupling

Somatostatin (51110-01-1) Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Pan-SSTR Receptor Binding Studies and SSTR1/SSTR4 Pharmacological Profiling

Native somatostatin is the essential positive control and reference ligand for any study requiring simultaneous activation or binding assessment of all five SSTR subtypes. As demonstrated by the Ki binding data, octreotide and most synthetic analogs lack meaningful affinity for SSTR1 and SSTR4 (Ki >300 nM versus somatostatin's 1.88 nM and 1.55 nM, respectively) . Investigators screening novel SSTR ligands, performing receptor autoradiography on tissue sections, or validating SSTR expression in cell lines must use native somatostatin to establish total SSTR binding and confirm functional SSTR1/SSTR4 expression .

Electrophysiological Characterization of SSTR-Mediated Neuronal and Endocrine Cell Excitability

For patch-clamp electrophysiology studies examining GIRK channel activation or other ion channel modulation by somatostatin receptors, native somatostatin provides the most potent and balanced activation profile. The quantitative GIRK2 channel activation data demonstrate that somatostatin achieves EC50 values of 0.4–0.8 nM across SSTR2, SSTR3, and SSTR5, whereas octreotide is 10- to 109-fold less potent at these subtypes . This potency advantage enables robust channel activation at physiologically relevant concentrations without requiring supraphysiological peptide levels that may introduce non-specific effects .

In Vivo Studies Requiring Acute, Reversible Endocrine Suppression with Rapid Onset/Offset

The extremely short plasma half-life of native somatostatin (1–3 minutes in humans) is a defining feature that makes it uniquely suitable for experimental protocols requiring acute, titratable, and rapidly reversible inhibition of hormone secretion . In applications such as endocrine clamp studies, intraoperative hormone suppression, or acute metabolic challenge tests, the rapid clearance of native somatostatin allows precise temporal control over the duration of endocrine suppression without the prolonged washout period characteristic of long-acting analogs (octreotide t1/2 = 88–102 minutes) . Researchers conducting such time-sensitive protocols should select native somatostatin rather than long-acting analogs.

Reference Standard for SSTR5-Mediated Signaling and Insulin Secretion Studies

Given the 20- to 50-fold higher affinity and functional activity of native somatostatin at SSTR5 compared to octreotide, studies focused on SSTR5-mediated regulation of insulin secretion, beta-cell function, or SSTR5-selective ligand development require native somatostatin as the benchmark agonist . Octreotide's weak SSTR5 activity (IC50 = 6.30–21.0 nM binding; cAMP IC50 = 16,737 pM) makes it an inadequate tool for robust SSTR5 activation . Native somatostatin enables full efficacy at SSTR5 and serves as the appropriate comparator when evaluating novel SSTR5 agonists or investigating the role of SSTR5 in glucose homeostasis .

Quote Request

Request a Quote for Somatostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.